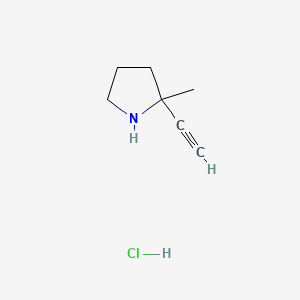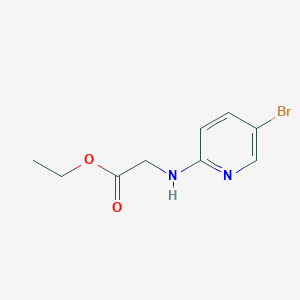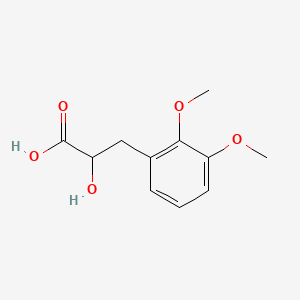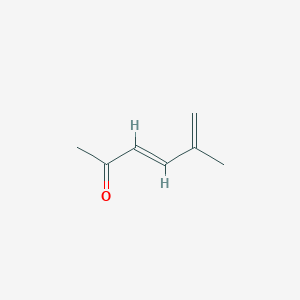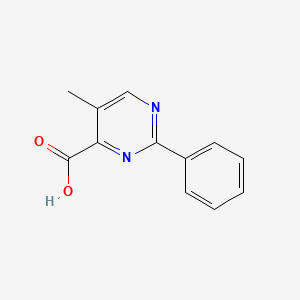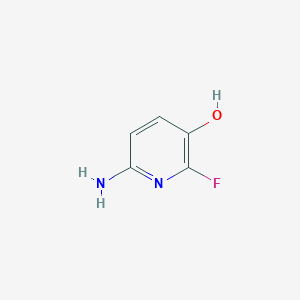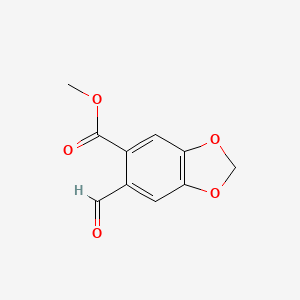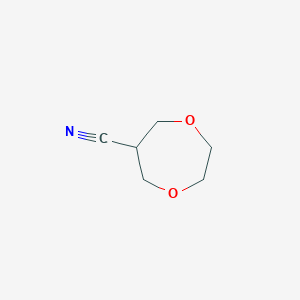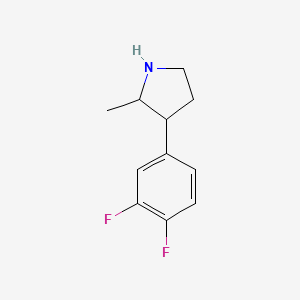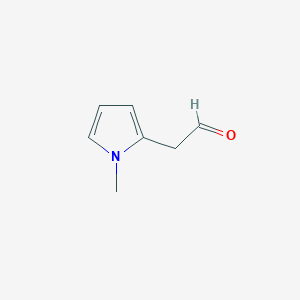
1-methyl-1H-Pyrrole-2-acetaldehyde
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(1-Methyl-1H-pyrrol-2-yl)acetaldehyde is an organic compound with the molecular formula C7H9NO It is a derivative of pyrrole, a five-membered aromatic heterocycle containing one nitrogen atom
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(1-methyl-1H-pyrrol-2-yl)acetaldehyde typically involves the reaction of pyrrole with acetaldehyde under specific conditions. One common method includes the acid-catalyzed reaction of pyrrole with acetaldehyde, resulting in the formation of the desired product . Another approach involves the use of methyl vinyl ketone in the presence of a catalyst .
Industrial Production Methods
Industrial production methods for 2-(1-methyl-1H-pyrrol-2-yl)acetaldehyde are not well-documented in the literature. the general principles of large-scale organic synthesis, such as optimization of reaction conditions, use of efficient catalysts, and purification techniques, would apply to its production.
化学反応の分析
Types of Reactions
2-(1-Methyl-1H-pyrrol-2-yl)acetaldehyde can undergo various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.
Reduction: The aldehyde group can be reduced to form the corresponding alcohol.
Substitution: The pyrrole ring can undergo electrophilic substitution reactions due to its electron-rich nature.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Common reducing agents include sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4).
Substitution: Electrophilic reagents such as halogens (e.g., bromine) and nitrating agents (e.g., nitric acid) are commonly used.
Major Products Formed
Oxidation: 2-(1-Methyl-1H-pyrrol-2-yl)acetic acid.
Reduction: 2-(1-Methyl-1H-pyrrol-2-yl)ethanol.
Substitution: Various substituted pyrrole derivatives depending on the electrophile used.
科学的研究の応用
2-(1-Methyl-1H-pyrrol-2-yl)acetaldehyde has several applications in scientific research:
作用機序
The mechanism of action of 2-(1-methyl-1H-pyrrol-2-yl)acetaldehyde depends on its specific application. In biological systems, it may interact with various molecular targets, such as enzymes and receptors, to exert its effects. The aldehyde group can form covalent bonds with nucleophilic sites in proteins, potentially leading to changes in protein function and cellular activity .
類似化合物との比較
Similar Compounds
(1-Methyl-1H-pyrrol-2-yl)acetonitrile: Similar structure but with a nitrile group instead of an aldehyde group.
2-(Hydroxymethyl)-4-methyl-1H-pyrrole: Similar structure but with a hydroxymethyl group instead of an aldehyde group.
Uniqueness
2-(1-Methyl-1H-pyrrol-2-yl)acetaldehyde is unique due to the presence of both an aldehyde group and a pyrrole ring. This combination allows it to participate in a wide range of chemical reactions and makes it a versatile intermediate in organic synthesis.
特性
分子式 |
C7H9NO |
|---|---|
分子量 |
123.15 g/mol |
IUPAC名 |
2-(1-methylpyrrol-2-yl)acetaldehyde |
InChI |
InChI=1S/C7H9NO/c1-8-5-2-3-7(8)4-6-9/h2-3,5-6H,4H2,1H3 |
InChIキー |
UWZCSQCQALWZRE-UHFFFAOYSA-N |
正規SMILES |
CN1C=CC=C1CC=O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



